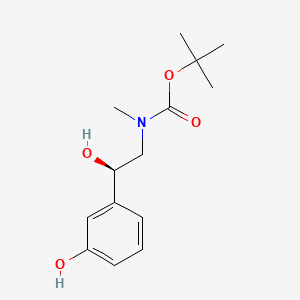

tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDJRNBSGKONQP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. One common method is the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or amides.

Scientific Research Applications

tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amino acids and peptides during synthesis.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl (R)-(2-(benzyloxy)-2-(3-(benzyloxy)phenyl)ethyl)(methyl)carbamate

- Molecular Formula: C₂₈H₃₃NO₄ (MW: 447.58 g/mol)

- Key Differences: Incorporates benzyloxy groups at the 2-hydroxy and 3-hydroxyphenyl positions, enhancing lipophilicity and steric bulk.

2-[[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylamino]succinic Acid

- Molecular Formula: C₁₄H₁₉NO₆ (MW: 297.31 g/mol)

- Key Differences: Replaces the Boc group with a succinic acid moiety.

(R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine

- Molecular Formula: C₁₁H₁₅NO₃ (MW: 209.24 g/mol)

- Key Differences: Substitutes the carbamate with a glycine residue. The absence of the Boc group reduces steric hindrance, while the amino acid structure may confer different stability or degradation pathways under physiological conditions .

Stereochemical and Backbone Variations

tert-Butyl (((2R,3S)-4-benzyl-3-methylmorpholin-2-yl)methyl)carbamate

- Molecular Formula : C₁₉H₂₈N₂O₃ (MW: 332.44 g/mol)

- Key Differences: Features a morpholine ring instead of the hydroxyethyl chain. Synthesis involves Pd/C-catalyzed hydrogenation (90% yield), contrasting with the parent compound’s synthetic route .

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

- Molecular Formula: C₁₅H₂₂ClNO₃ (MW: 299.79 g/mol)

- Key Differences: Contains a chloro-hydroxy-phenylbutane backbone. The (2S,3R) stereochemistry may result in divergent biological activity compared to the (R)-configured target compound .

Pharmacological and Analytical Relevance

Role as a Phenylephrine Impurity

The target compound is identified as a synthetic impurity in phenylephrine, alongside derivatives like phenylephrone (1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride) and citrate adducts. Unlike phenylephrone, which lacks the hydroxyethyl and carbamate groups, the target compound’s Boc-protected structure may confer greater resistance to enzymatic degradation .

Analytical Differentiation

- Chromatographic Behavior : In HPLC analysis, the target compound elutes later than phenylephrine (retention time ratio: ~1.2 vs. 1.0) due to increased hydrophobicity from the Boc group .

- Spectral Data : Distinctive ¹H NMR signals include a tert-butyl singlet at δ 1.42 ppm and aromatic protons at δ 6.7–7.2 ppm, differentiating it from succinic acid or glycine analogs .

Biological Activity

tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C14H21NO4 and features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group. The synthesis typically involves protecting amino groups using tert-butyl carbamates, often employing di-tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine under anhydrous conditions to prevent hydrolysis .

The biological activity of tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This is particularly relevant in the context of potential therapeutic applications where modulation of enzyme activity is desired.

- Hydrogen Bonding : The hydroxyphenyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, which may affect the compound's specificity for certain biological targets .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : Similar compounds have shown antioxidant effects, suggesting potential applications in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Investigations into related structures have indicated that they may possess anti-inflammatory properties, making them candidates for treating inflammatory conditions.

- Anticancer Potential : Preliminary studies suggest that the compound could inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Potential for reducing oxidative stress | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

- In Vitro Studies : A study investigating related carbamate derivatives demonstrated significant inhibition of aldose reductase (ALR2), a target implicated in diabetic complications. The compound exhibited an IC50 value in the low micromolar range, indicating strong inhibitory activity .

- Animal Models : In chick embryo models, compounds structurally similar to tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate were shown to mitigate hyperglycemia-induced neural tube defects, supporting their potential therapeutic role in managing diabetes-related complications .

- Mechanistic Insights : Further research on the interaction of similar compounds with NMDA receptors has revealed their ability to modulate synaptic plasticity, suggesting implications for neuroprotective strategies against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate?

- Methodology : Utilize silicon gel flash chromatography (e.g., CHCl/MeOH gradients) for purification, as demonstrated in analogous carbamate syntheses. Reaction conditions such as temperature (-78°C for lithiation steps) and stoichiometric control (e.g., s-BuLi and TMEDA) are critical for optimizing yields (71% reported in similar systems) .

- Key Data : NMR analysis (e.g., H NMR at 400 MHz in CDCl) confirms tert-butyl group signals (δ 1.46 ppm) and hydroxyl proton environments .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology : Combine H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For example, tert-butyl carbamates exhibit characteristic carbonyl (C=O) stretches at ~1680–1720 cm in IR spectroscopy. Compare with crystallographic data from related compounds for validation .

Q. What safety precautions are essential during handling?

- Methodology : Use personal protective equipment (PPE), including P95 respirators for minor exposures and alcohol-resistant foam for fire suppression. Avoid skin contact; wash with copious water for ≥15 minutes if exposed .

Advanced Research Questions

Q. How can the stereochemical integrity of the (R)-configuration be maintained during synthesis?

- Methodology : Employ chiral auxiliaries or enantioselective catalysts. For example, biocatalytic procedures using immobilized enzymes (e.g., lipases) have achieved >95% enantiomeric excess in tert-butyl carbamate derivatives .

- Data Contradictions : Conflicting yields may arise from competing elimination pathways; monitor reaction progress via TLC or HPLC to optimize stereochemical outcomes .

Q. What strategies resolve discrepancies in crystallographic data for hydrogen-bonding networks?

- Methodology : Refine X-ray diffraction data using SHELXL, focusing on hydrogen bond donor-acceptor distances (e.g., O–H···O interactions at 2.7–3.0 Å). Compare with published structures of tert-butyl carbamates to validate intermolecular interactions .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Methodology : Conduct accelerated stability studies (e.g., pH 1–14 at 25–40°C). Degradation products can be analyzed via LC-MS. Stability is compromised in strong acids/bases due to carbamate cleavage; neutral pH and inert atmospheres are recommended for storage .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. Compare with experimental kinetic data (e.g., SN2 reaction rates with methyl iodide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.